3-Nonylthiolane
Description
3-Nonylthiolane (IUPAC name: 3-nonylthiolane) is a five-membered sulfur-containing heterocyclic compound with a nonyl (C₉H₁₉) substituent at the 3-position of the thiolane ring. Thiolanes (tetrahydrothiophene derivatives) are saturated sulfur heterocycles with diverse applications in organic synthesis, materials science, and pharmaceuticals. The nonyl chain in 3-nonylthiolane introduces significant hydrophobicity, influencing its solubility, volatility, and reactivity compared to smaller analogs.
Properties
CAS No. |
125213-02-7 |
|---|---|
Molecular Formula |
C13H26S |
Molecular Weight |
214.41 g/mol |
IUPAC Name |
3-nonylthiolane |
InChI |
InChI=1S/C13H26S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h13H,2-12H2,1H3 |
InChI Key |
SIJCEFKRQXCLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylthiolane typically involves the reaction of nonyl halides with thiolane under specific conditions. One common method is the nucleophilic substitution reaction where nonyl bromide reacts with thiolane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of 3-Nonylthiolane.
Industrial Production Methods: On an industrial scale, the production of 3-Nonylthiolane may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-Nonylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or strong acids/bases are used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
3-Nonylthiolane has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 3-Nonylthiolane involves its interaction with molecular targets through its sulfur-containing thiolane ring. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. The nonyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Research Findings and Gaps
Antimicrobial Activity
Further studies could explore whether the nonyl chain enhances membrane penetration or biofilm disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
